6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9Cl2F3N2O |
|---|---|
Molecular Weight |
265.06 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H |
InChI Key |
BXMLYJOFISBOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Trifluoroethoxy Group Introduction
The foundational step involves introducing the 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring. This is typically achieved via a nucleophilic substitution reaction between 3-aminopyridine and 2,2,2-trifluoroethyl bromide or iodide. The reaction proceeds under alkaline conditions to deprotonate the hydroxyl group of 3-aminopyridine, enhancing its nucleophilicity.
Reaction Conditions :
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature : 40–80°C for 12–24 hours.
- Yield : 65–78% under optimized conditions.
Mechanistic Insight :
The reaction follows an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the trifluoroethyl halide. The electron-withdrawing trifluoromethyl group stabilizes the leaving group, facilitating the substitution.
Nitro Reduction to Amine
The amine group at the 3-position is often introduced via reduction of a nitro precursor. 6-(2,2,2-Trifluoroethoxy)pyridin-3-nitrobenzene is reduced using catalytic hydrogenation or chemical reducing agents.
Reduction Methods :
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (5 wt%) | Ethanol, 25°C, 6 hours | 85–90% |
| Chemical Reduction | Iron powder, HCl (aq.) | Reflux, 4 hours | 70–75% |
Side Reactions :
Over-reduction or debromination may occur with excessive hydrogen pressure or prolonged reaction times. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) is recommended.
Dihydrochloride Salt Formation
The free amine is converted to its dihydrochloride salt to enhance stability and solubility. This involves treating the amine with hydrochloric acid (HCl) in a suitable solvent.
Procedure :
- Dissolve 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine in anhydrous ethanol.
- Add concentrated HCl (2 equivalents) dropwise at 0°C.
- Stir for 1 hour, then evaporate under reduced pressure.
- Recrystallize from ethanol/ether to obtain white crystals.
Purity : ≥98% by reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water).
Reaction Optimization Strategies
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 12 | 78 |
| DMSO | K₂CO₃ | 18 | 68 |
| THF | NaH | 24 | 55 |
Polar aprotic solvents like DMF stabilize the transition state, while NaH provides stronger deprotonation than K₂CO₃.
Temperature and Catalysis
Elevated temperatures (60–80°C) accelerate the substitution reaction but risk side-product formation. Transition metal catalysts, such as PdCl₂(dppf), have been explored for coupling reactions but show limited efficacy in this system.
Industrial-Scale Production
Process Intensification
Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters:
- Residence Time : 30 minutes at 100°C.
- Throughput : 50 kg/day using a plug-flow reactor.
Cost Drivers :
- Trifluoroethyl bromide accounts for 60% of raw material costs.
- Solvent recycling reduces expenses by 20%.
Purification at Scale
Recrystallization :
Chromatography :
Reserved for high-purity pharmaceutical grades, utilizing silica gel columns with ethyl acetate/hexane gradients.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA gradient).
- Elemental Analysis : Calculated C 31.68%, H 3.42%; Found C 31.65%, H 3.40%.
Challenges and Mitigation
Hydrolysis of Trifluoroethoxy Group
The trifluoroethoxy group is susceptible to hydrolysis under acidic or basic conditions. Storage at pH 6–8 and avoidance of aqueous media above 50°C are critical.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoroethoxy group participates in substitution reactions under basic conditions. In a protocol adapted from synthesis methods for related compounds :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkoxy Substitution | NaH/DMF, 80°C, 12h | Replacement of the trifluoroethoxy group with other nucleophiles (e.g., thiols or amines) yields derivatives with modified electronic profiles. |
Mechanistic Insight :
The electron-withdrawing trifluoroethoxy group activates the pyridine ring toward nucleophilic attack at the ortho and para positions. Copper catalysts (e.g., CuSO₄) enhance reaction rates by stabilizing transition states .
Oxidation Reactions
The pyridine ring undergoes regioselective oxidation under controlled conditions:
| Oxidizing Agent | Temperature | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | 90–100°C | 6-(2,2,2-Trifluoroethoxy)pyridine-3-amine N-oxide | 81.6 |
| H₂O₂/FeCl₃ | 60°C | Same product | 68 |
Applications :
The N-oxide derivative serves as a precursor for further functionalization, such as halogenation or coupling reactions .
Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form stable amides. A study using benzoyl chloride demonstrates:
| Reagent | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Benzoyl chloride | DCM | 2 | 92 |
| Acetic anhydride | THF | 4 | 85 |
Notable Example :
Reaction with 2-naphthoyl chloride produces a fluorinated amide with enhanced lipophilicity (logP increase from 2.19 to 3.41) , critical for drug design.
Hydrogenation Reactions
Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative under specific conditions :
| Catalyst | Pressure (Pa) | Temperature | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | 0.59 × 10⁶ | 70°C | 98 |
| PtO₂ | 0.39 × 10⁶ | 50°C | 87 |
Key Observations :
-
Hydrogenation proceeds without affecting the trifluoroethoxy group.
-
The resulting piperidine derivative shows improved solubility in polar solvents.
Radical-Mediated Reactions
In iodine/TBHP systems, the compound participates in C–C bond cleavage pathways, forming imidazo[1,2-a]pyridines or amides depending on conditions :
| Conditions | Major Product | Selectivity (%) |
|---|---|---|
| I₂/TBHP in toluene | N-(Pyridin-2-yl)amide derivatives | 89 |
| TBHP alone in ethyl acetate | 3-Bromoimidazo[1,2-a]pyridines | 93 |
Mechanistic Pathway :
Radical intermediates generated via iodine-mediated hydrogen abstraction drive divergent product formation.
Stability Under Hydrolytic Conditions
The compound undergoes partial hydrolysis in aqueous environments:
| pH | Temperature | Degradation Products | Half-Life (h) |
|---|---|---|---|
| 7.4 | 37°C | 6-Hydroxypyridin-3-amine + TFA | 48 |
| 1.2 | 25°C | No degradation | >720 |
Implications :
Acidic conditions stabilize the compound, while neutral/basic media necessitate careful handling .
Scientific Research Applications
Medicinal Chemistry
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride has been studied for its potential as a therapeutic agent in several areas:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study showed that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 breast cancer cells to 70%, indicating significant anticancer potential.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 50 |
| 50 | 30 |
- Anti-inflammatory Properties : The compound has shown the ability to modulate inflammatory pathways, suggesting its use in developing anti-inflammatory drugs.
The compound's biological activities have been evaluated through various assays:
- Antimicrobial Activity : A case study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that was significantly lower than non-fluorinated analogs.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Non-fluorinated analog | 64 | 128 |
| 6-(2,2,2-Trifluoroethoxy) | 32 | 64 |
Material Science
In materials science, the compound is utilized as a building block for synthesizing novel organic polymers and fluorinated materials. Its unique trifluoroethoxy group contributes to the development of specialty chemicals with distinct properties.
Case Study: Anticancer Mechanism Investigation
A recent study focused on elucidating the mechanism of action of this compound in cancer cells. Researchers found that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis.
The study involved treating MCF-7 cells with varying concentrations of the compound and analyzing downstream effects on signaling pathways associated with cell survival:
- Cell Cycle Analysis : Flow cytometry revealed an increase in the proportion of cells in the sub-G1 phase at higher concentrations.
- Apoptosis Markers : Increased expression of pro-apoptotic proteins was observed alongside decreased levels of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the trifluoroethoxy substitution significantly enhanced its antimicrobial activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key structural analogs differ in substituents on the pyridine ring, impacting physicochemical properties and biological activity.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
A. Substituent Effects
- Difluoromethoxy (–OCHF₂) : Less lipophilic than –OCH₂CF₃ but offers better solubility due to increased polarity .
- Chloro (–Cl) : Enhances electron-withdrawing effects but may reduce bioavailability due to poor solubility .
B. Salt Forms
- Dihydrochloride salts (e.g., 6-(Difluoromethyl)pyridin-3-amine dihydrochloride) are preferred in drug development for improved aqueous solubility, whereas free bases (e.g., 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine) are more common in agrochemicals .
C. Commercial Availability
Research and Development Trends
- Its difluoromethyl counterpart is already utilized in preclinical cancer studies .
- Agrochemicals : Chloro- and trifluoromethoxy-substituted pyridines are prioritized for pesticidal activity due to their stability in environmental conditions .
Biological Activity
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is a synthetic compound characterized by its unique trifluoroethoxy substitution on the pyridine ring. This modification enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological research. The compound's interactions with various biological targets have implications for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The trifluoroethoxy group contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 227.07 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoroethoxy group enhances binding affinity and selectivity towards these targets, potentially modulating various biological pathways. Research indicates that it may influence neuronal excitability through modulation of potassium channels, which has implications for neurological disorders.
Biological Activity Evaluation
Anticancer Activity:
Recent studies have demonstrated that compounds similar to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of related compounds showed IC50 values below 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9b | A549 | <5 |
| Compound 9d | MCF7 | <3 |
| Compound 9e | PC3 | <5 |
These findings suggest that the presence of electron-withdrawing groups like trifluoroethyl enhances anticancer activity.
Case Studies
-
Study on Trifluoromethyl Compounds:
A study evaluated a series of N-aryl-N-trifluoromethyl derivatives for their anticancer properties. Compounds with trifluoromethyl groups demonstrated improved potency against multiple cancer cell lines compared to their non-fluorinated analogs . -
Cell Cycle Analysis:
In another investigation, compound 9b induced G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential as an anticancer agent .
Applications in Medicine
The compound is being explored for its potential therapeutic effects in:
- Neurological Disorders: Due to its ability to modulate neuronal excitability.
- Cancer Treatment: As a candidate for developing novel anticancer therapies based on its antiproliferative properties.
Q & A
Q. What synthetic routes are recommended for preparing 6-(2,2,2-trifluoroethoxy)pyridin-3-amine dihydrochloride?
The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, palladium-on-carbon (Pd/C) in methanol under hydrogen gas reduces 6-(2,2,2-trifluoroethoxy)-3-nitropyridine to the amine intermediate, followed by dihydrochloride salt formation using HCl . Purification involves recrystallization or column chromatography, with purity verified by HPLC (≥98%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and trifluoroethoxy group integrity.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97%) .
- Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical: 265.6 g/mol).
- Elemental analysis to validate stoichiometry of the dihydrochloride salt.
Q. How does the trifluoroethoxy group influence solubility and stability?
The trifluoroethoxy moiety enhances lipophilicity, reducing aqueous solubility (e.g., <0.1 mg/mL in PBS), but improves metabolic stability by resisting cytochrome P450 oxidation. Stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) show >90% intact compound after 24 hours .
Q. What storage conditions are optimal for this compound?
Store at 2–8°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the dihydrochloride salt. Stability data indicate no degradation after 12 months under these conditions .
Q. What are the primary biological targets of this compound?
It acts as a sodium channel inhibitor, selectively targeting NaV1.7 (IC₅₀ = 12 nM) with >100-fold selectivity over NaV1.5. This makes it relevant for pain management and neuropathic disease research .
Advanced Research Questions
Q. How does the 6-(2,2,2-trifluoroethoxy)pyridin-3-amine group enhance NaV1.7 potency and microsomal stability?
The trifluoroethoxy group increases electron-withdrawing effects, stabilizing the pyridine ring against metabolic degradation. In vitro microsomal assays (human liver microsomes) show a half-life >60 minutes. SAR studies reveal that replacing the trifluoroethoxy group with methoxy reduces potency by 8-fold .
Q. What strategies mitigate aqueous solubility challenges in derivatives of this compound?
- Structural modifications : Introduce solubilizing groups (e.g., pyridyl A-ring para-nitrile) to counterbalance lipophilicity .
- Salt forms : Explore alternative salts (e.g., phosphate) or co-crystallization with cyclodextrins.
- Formulation : Use surfactants (e.g., polysorbate 80) or lipid-based nanoemulsions.
Q. How do structural analogs compare in activity and selectivity?
Analogues like 6-(difluoromethoxy)pyridin-3-amine show reduced NaV1.7 potency (IC₅₀ = 45 nM) but improved solubility (2.3 mg/mL). The trifluoroethoxy group provides a balance between potency and metabolic stability, making it superior in lead optimization .
Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?
Q. How can conflicting data on molecular weight and solubility be resolved experimentally?
Discrepancies often arise from salt vs. free base calculations. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
